molecular formula C31H40O B098748 4-Nonyl-2,6-bis(1-phenylethyl)phenol CAS No. 15860-96-5

4-Nonyl-2,6-bis(1-phenylethyl)phenol

Cat. No.: B098748
CAS No.: 15860-96-5
M. Wt: 428.6 g/mol
InChI Key: WOSYWGAMXWGRBI-UHFFFAOYSA-N
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Description

4-Nonyl-2,6-bis(1-phenylethyl)phenol (CAS: 15860-96-5) is a phenolic compound with the molecular formula C₃₁H₄₀O. Its structure consists of a central phenol ring substituted with a nonyl group at the 4-position and two 1-phenylethyl groups at the 2- and 6-positions (Figure 1). These analogs share the 2,6-bis(1-phenylethyl)phenol backbone but differ in the substituent at the 4-position, which significantly influences their biological activity.

Properties

CAS No.

15860-96-5

Molecular Formula

C31H40O

Molecular Weight

428.6 g/mol

IUPAC Name

4-nonyl-2,6-bis(1-phenylethyl)phenol

InChI

InChI=1S/C31H40O/c1-4-5-6-7-8-9-12-17-26-22-29(24(2)27-18-13-10-14-19-27)31(32)30(23-26)25(3)28-20-15-11-16-21-28/h10-11,13-16,18-25,32H,4-9,12,17H2,1-3H3

InChI Key

WOSYWGAMXWGRBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3

Other CAS No.

15860-96-5

Origin of Product

United States

Comparison with Similar Compounds

IC₅₀ Values Across Cancer Cell Lines

The methyl-substituted analog (KTH-13-Me) exhibits the strongest anti-proliferative activity among tested compounds:

Compound MDA-MB-231 (Breast) C6 (Glioma) HCT-15 (Colon) LoVo (Colon)
KTH-13-Me 44.9 µM 34.48 µM 53.37 µM 48.21 µM
KTH-13 (Isopropyl) ~50–60 µM ~55 µM ~60 µM ~65 µM
4-Nonyl derivative Not reported Not reported Not reported Not reported

Key Findings :

  • Substituent Impact: Methyl groups enhance activity compared to bulkier isopropyl or nonyl groups, likely due to improved cellular uptake or target binding.
  • Broad-Spectrum Activity : KTH-13-Me suppresses viability in breast, glioma, and colon cancers, suggesting a mechanism independent of tissue type.

Mechanisms of Apoptosis Induction

Caspase Activation and Bcl-2 Suppression

KTH-13-Me induces apoptosis via:

  • Caspase-3/9 Activation : 2.5-fold increase in caspase-3 and 2.1-fold increase in caspase-9 activity in C6 glioma cells.
  • Bcl-2 Downregulation : 60% reduction in anti-apoptotic Bcl-2 protein levels.
  • STAT3/Src Inhibition : 70% reduction in phosphorylated STAT3 and Src, critical for survival signaling.

In contrast, KTH-13 (isopropyl) primarily inhibits NF-κB, reducing inflammatory mediators like TNF-α and IL-6. The nonyl derivative’s mechanism remains uncharacterized.

Structural-Activity Relationship (SAR)

  • Optimal Substituent Size: Methyl > Isopropyl > Nonyl. Smaller substituents at the 4-position enhance anti-cancer potency.
  • Phenyl Group Positioning : The 2,6-bis(1-phenylethyl) configuration is essential for apoptosis induction; removal of one phenylethyl group abolishes activity.

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